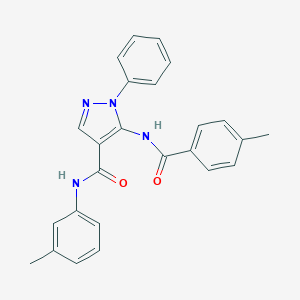
5-(4-METHYLBENZAMIDO)-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-METHYLBENZAMIDO)-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C25H22N4O2 and a molecular weight of 410.468 Da This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLBENZAMIDO)-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-methylbenzoyl chloride with 3-methylphenylhydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, microreactor systems can be employed to optimize reaction conditions and kinetics, ensuring high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-METHYLBENZAMIDO)-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(4-METHYLBENZAMIDO)-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 5-(4-METHYLBENZAMIDO)-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar benzamide structure but lacks the pyrazole ring.
4-Benzoyl-phenoxy-acetic acid ethyl ester: Contains a benzoyl group but differs in its ester functionality.
Uniqueness
5-(4-METHYLBENZAMIDO)-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of a pyrazole ring and multiple aromatic groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C25H22N4O2 |
|---|---|
Poids moléculaire |
410.5g/mol |
Nom IUPAC |
5-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-17-11-13-19(14-12-17)24(30)28-23-22(16-26-29(23)21-9-4-3-5-10-21)25(31)27-20-8-6-7-18(2)15-20/h3-16H,1-2H3,(H,27,31)(H,28,30) |
Clé InChI |
ZWYWKLAHDFICJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B504889.png)
![N-{4-[(3,5-dichloro-4-methoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B504890.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B504892.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504895.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504898.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B504900.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B504901.png)
![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504902.png)
![N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B504903.png)
![2-(4-isopropylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B504904.png)
